2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile
Description
2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile is a polysubstituted aromatic nitrile featuring iodine (position 2), methoxy groups (positions 3 and 4), and a nitro group (position 6). This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) substituents, creating unique electronic and steric effects. Such compounds are typically utilized in organic synthesis as intermediates for cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) due to the iodine substituent’s reactivity. However, specific data on its applications or properties are scarce in the provided evidence, necessitating extrapolation from structurally related compounds.
Properties
CAS No. |
192869-10-6 |
|---|---|
Molecular Formula |
C9H7IN2O4 |
Molecular Weight |
334.07 g/mol |
IUPAC Name |
2-iodo-3,4-dimethoxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C9H7IN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 |
InChI Key |
ROAHGYIWORDPKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Effects on Physical Properties
The melting points (m.p.) and stability of halogenated nitroaromatics are influenced by substituent type, position, and number. For instance:
- 2-Iodo-3,5-dinitrobenzaldehyde (m.p. 162°C) and 3-bromo-2-iodobenzaldehyde (m.p. 204°C) were reported in early 20th-century studies . These compounds lack methoxy groups but highlight the impact of nitro and halogen placement. The higher m.p. of the bromo-iodo derivative may reflect increased molecular symmetry or halogen-halogen interactions.
- In contrast, methoxy groups in 2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile likely reduce its melting point compared to nitro- and halogen-dominated analogs due to their bulky, electron-donating nature.
Table 1: Physical Properties of Selected Compounds
*Predicted to have lower m.p. due to methoxy groups.
Positional and Electronic Comparisons
- Ortho/Meta/Para Effects : In 2-iodo-3,5-dinitrobenzaldehyde , the nitro groups at positions 3 and 5 create strong electron-withdrawing effects, whereas the target compound’s methoxy groups at 3 and 4 introduce steric hindrance and moderate electron donation. This likely alters solubility and reaction pathways.
- Cyanide Group : The nitrile group in the target compound may enhance its stability compared to aldehydes or carboxylic acids (e.g., compounds in ), making it less prone to oxidation.
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